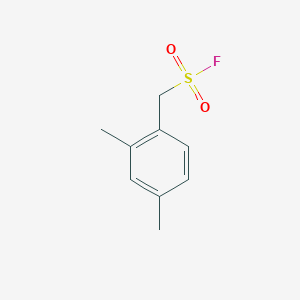

![molecular formula C17H12N6O B2833252 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-20-7](/img/structure/B2833252.png)

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazolo-triazolo-pyrimidine derivative. Pyrazolo-triazolo-pyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains multiple heterocyclic rings including a pyrazole, a triazole, and a pyrimidine ring. These rings are fused together, which likely contributes to the compound’s chemical properties .Aplicaciones Científicas De Investigación

One-Pot Synthesis of 3-(furan-2-yl)-4H-chromen-4-ones

Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

A new, concise, and efficient method of one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed .

Methods of Application

The procedure of the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones involved 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran undergoing a process of α-alkoxyalkylation in the presence of K10 montmorillonite at 80 °C for 0.5 h and continuously at 120 °C for another 0.5 h .

Results or Outcomes

The advantages of this method were that it was solvent-free, the K10 montmorillonite was recyclable and it had an easy work-up .

Visible-Light-Mediated Synthesis of 3,4,5-Trisubstituted Furan-2-One Derivatives

Scientific Field

This application is in the field of Photochemical Synthesis .

Summary of the Application

A new approach towards the synthesis of furan-2-one derivatives via a mild, inexpensive, and green photochemical protocol was reported .

Methods of Application

The synthesis involved the use of dual analyte thioureas, 1 (1H-benzo [d]imidazol-2-yl)-3- (4-nitrophenyl)thiourea (BINPT) and 1- (4-methylbenzo [d]thiazol-2-yl)-3- (4-nitrophenyl)thiourea (MBNPT), as the catalyst and white LEDs as the light source via electron donor–acceptor (EDA) complexes .

Results or Outcomes

A variety of diethyl 2-(phenylamino)fumarates and aldehydes were converted into 3,4,5-trisubstituted furan-2-ones in good to high yields .

Synthesis of Novel (E)-Furan-2-yl Acrylohydrazides

Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A meticulous three-step reaction sequence was used to synthesize novel derivatives of 3-furan-2-yl acrylohydrazide .

Methods of Application

The synthesis ends up in the condensation of (E)-3-(furan-2-yl) acrylohydrazine (3) with diverse benzaldehyde and acetophenone derivatives . Comprehensive characterization of the synthesized compounds was achieved through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .

Results or Outcomes

The investigation of 1H NMR data at room temperature in deuterated dimethyl sulfoxide (DMSO-d6) unveiled the existence of (E)-3-(furan-2-yl) acrylohydrazide derivatives (4a-h) in a conformational equilibrium . UV-visible absorption spectra for the N-acylhydrazones (4a-h) indicated absorption within the 570-635 nm range . Furthermore, cyclic voltammetry results demonstrated the capacity of the synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives (4a-h) to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .

Crystal Structure Analysis of (E)-3-(furan-2-yl)acrylonitrile

Scientific Field

This application is in the field of Crystallography .

Summary of the Application

The crystal structure of (E)-3-(furan-2-yl)acrylonitrile was analyzed .

Methods of Application

The crystal structure of (E)-3-(furan-2-yl)acrylonitrile was determined using X-ray diffraction techniques .

Results or Outcomes

The results of the crystal structure analysis can provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of (E)-3-(furan-2-yl)acrylonitrile .

Propiedades

IUPAC Name |

5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQVQIXSMUYFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)